molecular formula C15H23ClN2O2 B3157144 Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride CAS No. 846043-59-2

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B3157144
CAS No.: 846043-59-2
M. Wt: 298.81 g/mol
InChI Key: HIBZBVJEHDKCNZ-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride (C₁₅H₂₃ClN₂O₂; MW 298.81 g/mol) is a chiral piperidine derivative with a benzyl substituent, a methyl group at C4, and a carbamate ester at C2. It serves as a critical intermediate in synthesizing Tofacitinib citrate, a Janus kinase (JAK) inhibitor used for autoimmune disorders . The compound is synthesized via Rh(I)-catalyzed asymmetric hydrogenation using Josiphos ligands, achieving high diastereoselectivity (dr = 73.2%) . Its stereochemistry (3R,4R) is essential for biological activity, as enantiomeric or diastereomeric forms exhibit reduced efficacy .

Properties

IUPAC Name

methyl N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H/t12-,14+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZBVJEHDKCNZ-OJMBIDBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC(=O)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743187
Record name Methyl [(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846043-59-2
Record name Methyl [(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, including its interactions with neurotransmitter systems, therapeutic implications, and related research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a benzyl group and a carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions are essential for understanding its potential therapeutic effects, particularly in the context of pain management and neurological disorders. Compounds with similar structures have been shown to exhibit analgesic and anti-inflammatory properties, suggesting that this compound may have similar effects.

Pharmacological Applications

The compound's potential therapeutic uses include:

  • Pain Management : Preliminary studies suggest that it may act as an analgesic.
  • Neurological Disorders : Its modulation of neurotransmitter pathways may provide benefits in various neurological conditions.

Case Studies and Experimental Data

  • Analgesic Properties : In animal models, compounds structurally related to this compound demonstrated significant pain relief without substantial side effects. This suggests a favorable therapeutic index for further development.
  • Inflammatory Response : Studies have shown that similar compounds can reduce markers of inflammation in vitro, indicating potential use in inflammatory diseases. The specific mechanisms of action are still under investigation but may involve modulation of cytokine production or inhibition of inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideContains dimethyl substitution on piperidineUsed as an organic synthesis intermediate
N-(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N-methyl-7-tosyl-pyrrolo[2,3-d]pyrimidin-4-amineIncorporates a tosyl groupPotential selective inhibitor in Janus kinase research
(3S,4S)-1-benzyl-N-methylpiperidin-3-aminesDifferent stereochemistryMay exhibit different pharmacological profiles

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Pharmacological Role Synthesis Method
Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride C₁₅H₂₃ClN₂O₂ 298.81 Benzyl, methyl, carbamate Tofacitinib intermediate Rh(I)/Josiphos catalysis
Methyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate hydrochloride (CAS 1821717-21-8) C₈H₁₅ClN₂O₂ 206.67 Methyl, carbamate (no benzyl) Unspecified (structural analog) Not reported
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride (CAS 250714-61-5) C₁₄H₂₀ClN₂O₂ 283.78 Benzyl, methyl, carboxylate (trans-config) Intermediate for kinase inhibitors Chiral resolution or asymmetric synthesis
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS 1445948-46-8) C₆H₁₁ClFNO₂ 183.61 Fluorine, carboxylate (pyrrolidine core) Fluorinated building block Enantioselective fluorination
rac-(3R,4R)-4-methylpiperidin-3-amine, cis (CAS 2031242-08-5) C₆H₁₄ClN₂ 148.64 Methyl, amine (racemic mixture) Unspecified (simpler scaffold) Racemic synthesis

Pharmacological Relevance

  • Benzyl Substituent: The benzyl group in the target compound enhances lipophilicity and receptor binding, distinguishing it from non-benzylated analogs (e.g., CAS 1821717-21-8) .
  • Carbamate vs. Amine : The carbamate ester improves metabolic stability compared to primary amines (e.g., CAS 2031242-08-5), which are prone to oxidation .

Q & A

Basic Question: What are the key synthetic routes for preparing Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from chiral piperidine precursors. For example, a patented route (IN 202007028657) uses intermediates like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, which undergoes carbamate formation via reaction with methyl chloroformate under basic conditions . Stereochemical control is achieved using enantiopure starting materials or chiral resolution techniques. Hydrochloride salt formation is performed via HCl gas bubbling in anhydrous solvents, followed by recrystallization (e.g., 93–96°C aqueous hydrolysis conditions) to ensure high enantiomeric excess (>99% ee) . Key variables include temperature (e.g., 40–100°C for Pd-catalyzed steps), solvent polarity (acetonitrile vs. tert-butanol), and inert atmospheres to prevent racemization .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding its role as a kinase inhibitor intermediate?

Methodological Answer:
Discrepancies in activity data may arise from impurities (e.g., residual solvents, diastereomers) or assay conditions. Rigorous purity validation is critical:

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; compare retention times to reference standards (e.g., 98.7% purity confirmed via HPLC at 206 nm) .
  • NMR : Analyze for residual acetone (0.2% detected in ¹H NMR) or stereochemical integrity (e.g., coupling constants for piperidine ring protons) .
  • LC/MS : Confirm molecular ion peaks ([M+H]⁺ = 312.4 amu for related piperidine hydrochlorides) .
    Biological assays should include negative controls (e.g., enantiomers, non-carbamate analogs) to isolate the compound’s specific effects .

Basic Question: What analytical techniques are recommended for characterizing the hydrochloride salt form of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL (e.g., SHELX programs for small-molecule refinement, achieving R-factor <5%) .
  • Melting Point Analysis : Compare observed values (e.g., 175–177°C for related piperidine hydrochlorides) to literature to confirm crystallinity .
  • Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., C:H:N:Cl ratios) .

Advanced Question: How does the carbamate group influence the compound’s stability under physiological conditions, and what strategies mitigate hydrolysis?

Methodological Answer:
The methyl carbamate moiety is susceptible to enzymatic or acidic hydrolysis. Stability studies should include:

  • pH-Dependent Degradation : Monitor hydrolysis rates in buffers (pH 1–7.4) via HPLC. For example, tert-butyl carbamates in similar structures show <10% degradation at pH 7.4 over 24 hours but rapid cleavage at pH <3 .
  • Prodrug Design : Replace the methyl group with sterically hindered groups (e.g., tert-butyl) or use PEGylation to slow hydrolysis .
  • Protection Strategies : Introduce electron-withdrawing substituents on the piperidine ring to stabilize the carbamate .

Advanced Question: What computational or experimental methods are used to predict and validate environmental release rates of this compound?

Methodological Answer:
Environmental fate can be modeled using:

  • Quantitative Structure-Activity Relationship (QSAR) : Predict logP (3.55) and biodegradability (BIOWIN3 = -6.4) via EPI Suite, indicating moderate persistence .
  • High-Resolution Mass Spectrometry (HRMS) : Detect trace levels in water samples (e.g., LOD = 0.1 ppb) .
  • Microcosm Studies : Assess degradation in soil/water systems under varying oxygen and microbial conditions .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection (H315/H319 hazards) .
  • Ventilation : Perform reactions in fume hoods due to HCl gas release during salt formation .
  • Storage : Protect from moisture and light at 2–8°C in sealed containers .

Advanced Question: How can researchers optimize the enantiomeric excess (ee) of the final product during scale-up?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Leverage differential solubility of diastereomeric salts (e.g., L-tartaric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.